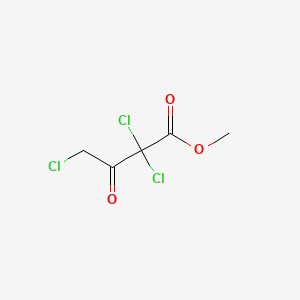

Methyl 2,2,4-trichloro-3-oxobutyrate

Description

Historical Context and Evolution of Trichloro-β-Ketoesters in Chemical Research

The journey of trichloro-β-ketoesters is intrinsically linked to the broader historical development of both chlorine chemistry and the chemistry of β-ketoesters. The discovery of chlorine by Karl Wilhelm Scheele in the 18th century and the subsequent development of industrial chlorination processes in the 19th and 20th centuries laid the groundwork for the synthesis of a vast array of chlorinated organic compounds. chlorineinstitute.orgworldchlorine.org These compounds found widespread use, driving further research into their properties and reactivity. chemistry-chemists.com

Concurrently, the chemistry of β-ketoesters, such as ethyl acetoacetate (B1235776), has been a cornerstone of organic synthesis since the 19th century. The discovery of the Claisen condensation, a pivotal reaction for the formation of β-ketoesters, opened up a new world of carbon-carbon bond formation. libretexts.org The unique ability of these molecules to act as both nucleophiles (at the α-carbon) and electrophiles (at the carbonyl carbons) made them invaluable intermediates. aklectures.comresearchgate.net

Significance of Methyl 2,2,4-trichloro-3-oxobutyrate as a Synthetic Building Block

The significance of this compound as a synthetic building block stems from the confluence of reactive sites within its structure. The presence of the β-ketoester functionality allows for a range of classical transformations. For example, the active methylene (B1212753) proton, typically acidic in β-ketoesters, is further acidified by the adjacent electron-withdrawing chlorine atoms, facilitating enolate formation under milder conditions. This enolate can then participate in alkylation and acylation reactions.

The trichlorinated nature of the molecule offers additional and distinct reactive pathways. The C-Cl bonds can be subject to nucleophilic substitution or reductive dehalogenation, providing handles to introduce further complexity. The dense arrangement of functional groups makes this compound a potentially valuable precursor for the synthesis of heterocyclic compounds. For instance, condensation reactions with dinucleophiles like hydrazines or ureas could lead to the formation of pyrazoles, pyrimidines, or other heterocyclic systems, a strategy commonly employed with β-dicarbonyl compounds. researchgate.net

While specific, documented applications of this compound are not widespread in publicly accessible literature, the reactivity of analogous chlorinated butanoates suggests its potential utility. For example, methyl 4-chloro-3-oxobutanoate has been used in alkylation reactions to form enol ethers, which are precursors to more complex cyclic systems. researchgate.net It can be inferred that the additional chlorine atoms in this compound would offer alternative or more selective reaction pathways.

The table below outlines the key structural features of this compound and the corresponding potential synthetic transformations.

| Structural Feature | Potential Synthetic Transformations |

| β-Ketoester Moiety | Enolate formation and subsequent alkylation/acylation; Condensation with nucleophiles (e.g., hydrazines, amidines) to form heterocycles; Decarboxylation. |

| α,α-Dichloro Substitution | Potential for Favorskii rearrangement-type reactions; Nucleophilic substitution of chlorine atoms. |

| γ-Chloro Substitution | Nucleophilic substitution; Elimination reactions to form unsaturated derivatives. |

| Ester Group | Hydrolysis to the corresponding carboxylic acid; Transesterification; Reduction to an alcohol. |

| Ketone Group | Reduction to an alcohol; Formation of imines or hydrazones. |

Scope and Research Directions for this compound

The full synthetic potential of this compound remains an area ripe for exploration. Future research is likely to focus on several key areas:

Development of Efficient Synthesis: While general methods for the synthesis of β-ketoesters and chlorinated compounds are well-established, the development of a high-yielding and selective synthesis specifically for this compound would be a valuable contribution. organic-chemistry.org This could involve the direct chlorination of a suitable precursor or a convergent approach combining chlorinated fragments.

Exploration of Reactivity: A systematic investigation into the reactivity of its various functional groups is needed. This would involve studying its behavior in the presence of different nucleophiles, electrophiles, and reducing/oxidizing agents to map out its synthetic utility. Of particular interest would be the selective transformation of one chlorinated site over the others.

Application in Heterocyclic Synthesis: Given the prevalence of chlorinated compounds and heterocyclic motifs in pharmaceuticals and agrochemicals, a major research direction would be the use of this compound as a scaffold for the synthesis of novel heterocyclic systems. The inherent functionality could allow for the rapid assembly of complex, biologically relevant molecules.

Use in Asymmetric Synthesis: The development of catalytic, enantioselective transformations of polychlorinated substrates is a significant challenge in modern organic chemistry. Future work could explore the use of chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiopure building blocks.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85153-68-0 |

|---|---|

Molecular Formula |

C5H5Cl3O3 |

Molecular Weight |

219.45 g/mol |

IUPAC Name |

methyl 2,2,4-trichloro-3-oxobutanoate |

InChI |

InChI=1S/C5H5Cl3O3/c1-11-4(10)5(7,8)3(9)2-6/h2H2,1H3 |

InChI Key |

IQTNMFRCFNHMHF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)CCl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2,2,4 Trichloro 3 Oxobutyrate and Analogues

Direct Halogenation Approaches to Methyl 2,2,4-trichloro-3-oxobutyrate

The introduction of multiple chlorine atoms into the structure of a β-keto ester can be achieved through direct halogenation of a suitable precursor. The reactivity of the α- and γ-positions of the β-keto ester framework allows for the stepwise or exhaustive introduction of halogen atoms under specific reaction conditions.

Chlorination of Precursor Esters

The most common precursor for the synthesis of this compound is methyl acetoacetate (B1235776) (also known as methyl 3-oxobutanoate). The acidic nature of the methylene (B1212753) protons at the C2 position and the methyl protons at the C4 position facilitates their substitution with chlorine atoms.

The chlorination can proceed in a stepwise manner. The initial chlorination typically occurs at the more acidic C2 (α) position. A study on the chlorination of methyl acetoacetate using chlorine gas has shown the formation of methyl 2-chloroacetoacetate and methyl 2,2-dichloroacetoacetate. chemicalpapers.com To achieve the desired trichlorinated product, further chlorination at the C4 (γ) position is necessary. This requires more forcing conditions or the use of a different chlorinating agent.

Common chlorinating agents for such transformations include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). The choice of reagent and reaction conditions is crucial to control the extent of chlorination and to minimize the formation of side products.

Reaction Conditions and Yield Optimization

Achieving the exhaustive chlorination to this compound requires careful optimization of the reaction parameters. The reaction is typically carried out in a suitable solvent that is inert to the chlorinating agent. The temperature of the reaction is a critical factor; higher temperatures generally favor multiple chlorinations but can also lead to degradation of the starting material and product.

The use of catalysts can influence the rate and selectivity of the chlorination. For the chlorination of aliphatic carboxylic acids and their derivatives, radical initiators can be employed when using sulfuryl chloride. organic-chemistry.org

While specific yield data for the direct synthesis of this compound is not widely reported in readily available literature, the stepwise nature of the chlorination suggests that careful control of stoichiometry and reaction time is essential to maximize the yield of the desired trichlorinated product and minimize the presence of under-chlorinated and over-chlorinated species. Gas chromatography is a useful technique for monitoring the progress of the reaction and analyzing the product mixture. chemicalpapers.com

Synthesis via Trichloroethylidene Derivatives

An alternative approach to the synthesis of trichloro-β-ketoesters involves the use of building blocks that already contain the trichloromethyl group. This can be achieved through reactions involving trichloroethylidene derivatives, which can be generated from precursors like chloral (B1216628) (trichloroacetaldehyde).

Reactions with Zinc and Alpha-Chloro Ethers

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. organic-chemistry.orgwikipedia.org The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org

In the context of synthesizing this compound, a plausible, though not explicitly detailed in the literature, retrosynthetic analysis would involve the reaction of a zinc enolate derived from a di- or trichloroacetoacetate with a suitable electrophile. A more direct, though hypothetical, route could involve the reaction of a zinc reagent with a derivative of trichloroacetaldehyde.

While the direct reaction of a pre-formed trichloroethylidene derivative with zinc and an α-chloro ether is not a standard named reaction, the principles of organozinc chemistry suggest its feasibility. The reaction would likely proceed through the formation of an organozinc intermediate that could then react with the α-chloro ether.

Alkylation of Intermediate Zinc Enolates

A more general and well-documented approach involves the alkylation of enolates. libretexts.orgopenstax.org Zinc enolates, generated from α-halo esters via the Reformatsky reaction, are nucleophilic and can react with various electrophiles. wikipedia.org

A potential synthetic strategy for this compound could involve the formation of a zinc enolate from a suitably chlorinated acetoacetate derivative, followed by alkylation. For instance, the zinc enolate of methyl dichloroacetoacetate could theoretically be alkylated with a chloromethylating agent. However, controlling the reactivity and preventing side reactions in such a highly functionalized system would be challenging.

The alkylation of enolates is a powerful tool for C-C bond formation and is widely used in the synthesis of substituted β-keto esters. libretexts.orgopenstax.org The choice of the base to generate the enolate and the alkylating agent are critical for the success of the reaction.

Preparation of Related Trichloro-β-Ketoesters

The synthetic methodologies described above can be adapted to prepare a variety of related trichloro-β-ketoesters. The structural diversity of these compounds can be achieved by varying the starting materials.

For instance, using different precursor esters in the direct chlorination approach would lead to a range of trichlorinated β-ketoesters with different ester groups. Similarly, in the Reformatsky-type approach, employing different α-halo esters and carbonyl compounds would provide access to a variety of β-hydroxy esters which could then be oxidized and further chlorinated if necessary. organic-chemistry.orgwikipedia.org

The synthesis of β-keto esters, in general, is a well-developed field with numerous methods available, including the Claisen condensation, acylation of ketone enolates, and reactions involving Meldrum's acid. nih.gov These fundamental reactions can be the starting point for the synthesis of more complex, polychlorinated structures. For example, a trichloro-substituted ketone could potentially be reacted with a carboxylating agent to introduce the ester functionality.

The alkylation of β-keto esters provides another avenue for creating diversity. For example, methyl 4-chloro-3-oxobutanoate can be alkylated with various di- and tribromoalkanes to afford more complex structures. researchgate.net This principle could be extended to trichlorinated β-ketoesters, allowing for the introduction of various substituents.

Synthesis of Ethyl 2,2,4-trichloro-3-oxobutyrate

Detailed laboratory procedures for the direct synthesis of ethyl 2,2,4-trichloro-3-oxobutyrate are not extensively reported in peer-reviewed literature. However, its synthesis can be inferred from established chlorination reactions of acetoacetate esters. The likely pathway involves the exhaustive chlorination of a suitable precursor, such as ethyl acetoacetate.

The chlorination of acetoacetic esters can yield a variety of chlorinated products depending on the reaction conditions. For instance, the chlorination of methyl acetoacetate with chlorine gas has been shown to produce methyl 2-chloroacetoacetate and methyl 2,2-dichloroacetoacetate. chemicalpapers.com Industrial processes for synthesizing chlorinated acetoacetates, such as the reaction of diketene (B1670635) with chlorine and subsequent esterification, can also lead to the formation of polychlorinated byproducts. google.com Among these, compounds like ethyl 2,4-dichloroacetoacetate and ethyl 2,4,4-trichloroacetoacetate have been identified. google.com Achieving the specific 2,2,4-trichloro substitution pattern would require carefully controlled conditions to direct the chlorination to both the α-carbon (position 2) and the γ-carbon (position 4) of the ethyl acetoacetate backbone. This process typically involves strong chlorinating agents and potentially catalysts to facilitate chlorination at the less reactive methyl group.

Generation of Halogenated β-Ketoesters as Intermediates

Halogenated β-ketoesters are crucial intermediates for synthesizing a wide range of more complex molecules. Several general methods have been developed for their preparation.

One of the most significant industrial methods involves the use of diketene. wikipedia.org In this process, diketene is chlorinated at low temperatures (e.g., -30 to -15°C) and the resulting acid chloride intermediate is subsequently esterified with an alcohol, such as ethanol (B145695) or isopropanol, to yield the corresponding 4-chloroacetoacetate ester. google.com This method can achieve high yields, although controlling the temperature is critical to prevent the formation of polychlorinated side products. google.com To improve purity, stabilizers like anhydrous copper sulfate (B86663) may be added during the chlorination step to reduce the formation of byproducts like ethyl 2-chloroacetoacetate. google.com

Direct chlorination of β-ketoesters is another common approach. The α-position of these compounds is acidic and readily deprotonated to form an enolate, which can then react with an electrophilic chlorine source. A laboratory procedure for synthesizing ethyl 4-chloroacetoacetate involves the formation of a lithium dienolate from ethyl acetoacetate using n-butyllithium and diisopropylamine, followed by quenching with methyl chlorosulfate. chemicalbook.com The direct chlorination of methyl acetoacetate with chlorine gas has also been reported to form mono- and di-chlorinated products at the α-position. chemicalpapers.com

| Product | Starting Material(s) | Key Reagents/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-chloroacetoacetate | Diketene, Ethanol | 1) Cl₂, -15 to -30°C; 2) Esterification | 80-88% | google.com |

| Ethyl 4-chloroacetoacetate | Ethyl acetoacetate | n-Butyllithium, Diisopropylamine, Methyl chlorosulfate | 100% | chemicalbook.com |

| Ethyl 3-chloro-2-oxobutanoate | Diethyl oxalate | Two steps: Nucleophilic substitution, Chlorination | ~30% | researchgate.net |

| Methyl 2-chloroacetoacetate / Methyl 2,2-dichloroacetoacetate | Methyl acetoacetate | Cl₂ gas | Not specified | chemicalpapers.com |

Chemoenzymatic Synthetic Routes for Analogue Preparation

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for creating precursors with the high selectivity of enzymatic transformations to produce complex, often chiral, molecules. This approach is particularly valuable for preparing analogues of halogenated β-ketoesters, especially chiral alcohols derived from the reduction of the keto group.

A prominent example is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE), a chemically synthesized halogenated β-ketoester, to produce the chiral building block ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). nih.gov Researchers have utilized recombinant Escherichia coli strains overexpressing an NADH-dependent carbonyl reductase for this purpose. In one study, an NADH-dependent reductase (CmCR) from Candida magnoliae was expressed in E. coli, creating a robust whole-cell biocatalyst. nih.gov This system was capable of reducing high concentrations of the substrate (3000 mM) to (S)-CHBE with a yield greater than 99% and an enantiomeric excess exceeding 99.9% after 14 hours. nih.gov

Similarly, another study employed a recombinant E. coli expressing a carbonyl reductase (CgCR) in an optimized ethyl acetate-betaine:lactic acid-water biphasic system. mdpi.com This system enhanced the catalytic efficiency, achieving a 91.5% yield of (R)-CHBE from 100 mM of COBE in just 30 minutes, significantly outperforming conventional aqueous or other organic-aqueous systems. mdpi.com These chemoenzymatic methods demonstrate a powerful and sustainable strategy for producing enantiomerically pure analogues that are valuable intermediates for pharmaceuticals.

| Substrate | Product | Biocatalyst | Key Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | Recombinant E. coli expressing CmCR from Candida magnoliae | 3000 mM substrate, whole-cell biocatalysis | >99% yield, >99.9% ee | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Recombinant E. coli expressing CgCR | Ethyl acetate-betaine:lactic acid-water system | 91.5% yield | mdpi.com |

Reactivity and Reaction Mechanisms of Methyl 2,2,4 Trichloro 3 Oxobutyrate

Condensation Reactions and Derivatives Formation

Condensation reactions are a cornerstone of the reactivity of β-dicarbonyl compounds. Research on similar structures, specifically methyl 4-chloro-3-oxobutanoate, demonstrates a propensity for self-condensation in the presence of a base. researchgate.net This reaction initially forms a substituted dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. researchgate.net This cyclic diketone intermediate is itself a versatile precursor for further derivatization, such as the O-alkylation mentioned previously to yield stable enol ethers. researchgate.net Such condensation pathways highlight the compound's ability to serve as a building block for more complex cyclic systems.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of a carbonyl compound with a substance possessing an active methylene (B1212753) group. mdpi.com In this context, the ketone carbonyl (at C-3) of Methyl 2,2,4-trichloro-3-oxobutyrate can act as the electrophilic component, reacting with various active methylene compounds to produce α,β-unsaturated derivatives. researchgate.net This reaction is a versatile method for creating substituted alkenes, which are valuable intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals. mdpi.comresearchgate.net

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction medium. A wide array of systems has been developed to promote this transformation, reflecting a continuous drive towards more sustainable and efficient chemical synthesis. lookchem.comrsc.org

Below is a table summarizing common catalytic systems and media employed for Knoevenagel condensations.

| Catalyst Type | Specific Examples | Reaction Media | Source(s) |

| Basic Catalysts | Ammonia, Amines (e.g., 1,4-Diazabicyclo[2.2.2]octane), Trizma | Organic Solvents (e.g., Ethanol (B145695), Methanol) | researchgate.netresearchgate.net |

| Ionic Liquids | Various | Solvent or as the medium itself | researchgate.net |

| Heterogeneous Catalysts | Magnesium Aluminum Phosphate (MALPO), MgC₂O₄/SiO₂, Basic MCM-41 Silica (B1680970) | Ethanol, Solvent-free (Microwave) | mdpi.comresearchgate.netresearchgate.net |

| Promoters/Scavengers | Chlorotrimethylsilane (TMSCl) | Organic Solvents | researchgate.net |

| Natural Catalysts | Lemon Juice (Citric Acid) | Water, Solvent-free | lookchem.com |

The mechanism of the Knoevenagel condensation is a two-step process initiated by a catalyst.

Enolate Formation: A base abstracts a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion or enolate. researchgate.net This species is a potent nucleophile.

Nucleophilic Addition and Dehydration: The nucleophilic carbanion attacks the electrophilic carbonyl carbon (C-3) of this compound. mdpi.com This forms an aldol-type addition intermediate. This intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product. researchgate.net

Knoevenagel Condensation Pathways

Electrophilic Reactivity of Carbonyl Centers

The carbonyl carbon atoms within this compound are key electrophilic sites. The C-3 keto-carbonyl is particularly reactive due to the adjacent electron-withdrawing trichloromethyl group and the methyl ester functionality. This heightened electrophilicity makes it a prime target for attack by a wide range of nucleophiles, as seen in the Knoevenagel condensation. The products of such initial reactions can then participate in subsequent transformations.

The Michael reaction, or conjugate addition, is a crucial reaction for forming carbon-carbon bonds. wikipedia.orglibretexts.org It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgyoutube.com

The α,β-unsaturated derivatives formed from the Knoevenagel condensation of this compound are ideal Michael acceptors. The newly formed carbon-carbon double bond is activated by the powerful electron-withdrawing groups of the parent molecule. The reaction mechanism proceeds as follows:

A "soft" nucleophile, typically a stable enolate derived from a β-dicarbonyl compound, acts as the Michael donor. libretexts.org

This donor attacks the β-carbon of the α,β-unsaturated system in a conjugate fashion. libretexts.orgyoutube.com

This attack pushes the π-electrons through the conjugated system, ultimately placing a negative charge on the carbonyl oxygen and forming a new enolate intermediate. wikipedia.org

Subsequent protonation of this enolate, usually during an aqueous workup, yields the final 1,5-dicarbonyl product. youtube.com This sequence provides a powerful tool for constructing complex acyclic molecules. libretexts.org

Reactivity with Bio-nucleophiles in Model Systems

The reactivity of β-keto esters with nucleophiles is a well-established area of organic chemistry. researchgate.netresearchgate.net These compounds possess both electrophilic and nucleophilic sites. The carbonyl carbons are electrophilic, while the α-carbon can be deprotonated to form a nucleophilic enolate. In the case of this compound, the presence of three chlorine atoms significantly enhances the electrophilic character of the molecule, making it more susceptible to nucleophilic attack.

While specific studies on the reaction of this compound with bio-nucleophiles are not extensively documented in the reviewed literature, the reactivity of similar electrophilic compounds provides a model for understanding these potential interactions. Bio-nucleophiles, such as the thiol group in cysteine and the amino group in lysine (B10760008) residues within proteins, are known to react with strong electrophiles. ijmrset.com The reaction of such nucleophiles with polychlorinated compounds is a recognized phenomenon. nih.gov

The general reactivity of β-keto esters with nucleophiles can be illustrated by the following table, which outlines potential reaction sites.

| Reactive Site in this compound | Type of Bio-nucleophile | Potential Reaction |

| Carbonyl Carbon (C3) | Amino groups (e.g., Lysine) | Formation of an imine or enamine |

| Carbonyl Carbon (C1 - ester) | Hydroxyl groups (e.g., Serine) | Transesterification |

| α-Carbon (C2) | Thiol groups (e.g., Cysteine) | Nucleophilic substitution of a chlorine atom |

| γ-Carbon (C4) | Thiol groups (e.g., Cysteine) | Nucleophilic substitution of a chlorine atom |

It is important to note that the actual reactivity in a biological system would be complex and dependent on various factors, including the specific protein environment and the accessibility of the nucleophilic residues.

Cyclization Reactions Utilizing this compound Analogues

Analogues of this compound, particularly other β-keto esters, are valuable precursors in the synthesis of heterocyclic compounds. One of the most significant applications is in the formation of chromenone derivatives.

Chromones, or 1,4-benzopyrones, are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis of chromones often involves the condensation of phenols with β-keto esters. ijmrset.comijrar.org Two classical methods for this transformation are the Pechmann condensation and the Simonis reaction.

The Pechmann condensation typically occurs under acidic conditions and involves the reaction of a phenol (B47542) with a β-keto ester. researchgate.netresearchgate.net The reaction proceeds through transesterification followed by an intramolecular cyclization and dehydration. While traditionally used for non-halogenated β-keto esters, the principles can be extended to halogenated analogues. The use of a chlorinated β-keto ester like an analogue of this compound would be expected to yield a correspondingly halogenated chromenone derivative.

The Simonis reaction is another method for chromone (B188151) synthesis from phenols and β-keto esters, often favored when the α-position of the β-keto ester is substituted. ijrar.org This reaction is typically carried out using a dehydrating agent like phosphorus pentoxide. ijrar.org

The general scheme for the formation of a chromenone from a phenol and a β-keto ester analogue is depicted below:

Phenol + β-Keto Ester Analogue → Chromenone Derivative

The use of a trichlorinated starting material like this compound in such reactions would likely lead to the formation of chromenones bearing chlorine substituents on the pyran ring, which could significantly influence the biological activity of the resulting molecule.

Catalysts play a crucial role in the synthesis of chromenones from phenols and β-keto esters, influencing reaction rates and yields.

In the Pechmann condensation , a variety of acid catalysts are employed. These can be broadly categorized as:

Brønsted acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are commonly used. researchgate.net

Lewis acids: A range of Lewis acids have been shown to be effective, including bismuth(III) chloride (BiCl₃), zirconium(IV) chloride (ZrCl₄), and indium(III) chloride (InCl₃). researchgate.net The use of solid-supported catalysts, such as silica-supported boric tri-sulfuric anhydride, has also been reported to facilitate the reaction under solvent-free conditions. researchgate.net

The choice of catalyst can be critical. For instance, ultrasound has been used in conjunction with bismuth(III) chloride to accelerate the Pechmann condensation. researchgate.net

In the Simonis reaction , strong dehydrating agents are typically used as catalysts. Phosphorus pentoxide (P₂O₅) is the classical catalyst for this transformation. ijrar.org

The table below summarizes some of the catalysts used in chromenone synthesis from phenols and β-keto esters.

| Reaction | Catalyst Type | Examples |

| Pechmann Condensation | Brønsted Acid | H₂SO₄, HCl, H₃PO₄ |

| Lewis Acid | BiCl₃, ZrCl₄, InCl₃ | |

| Solid-supported Acid | Silica-supported boric tri-sulfuric anhydride | |

| Simonis Reaction | Dehydrating Agent | P₂O₅ |

The efficiency of these catalysts in reactions involving polychlorinated β-keto esters like this compound would need to be empirically determined, as the electronic properties of the substrate can influence the catalytic cycle.

Application of Methyl 2,2,4 Trichloro 3 Oxobutyrate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The reactivity of Methyl 2,2,4-trichloro-3-oxobutyrate makes it a valuable starting material for constructing diverse heterocyclic frameworks, which are central to many areas of chemical and pharmaceutical research.

Synthesis of Coumarin (B35378) Derivatives

This compound is utilized in the synthesis of coumarin derivatives, specifically methyl 2-oxo-2H-chromene-3-carboxylates. This transformation is typically achieved through the Knoevenagel condensation pathway. The reaction involves the condensation of a salicylaldehyde (B1680747) derivative with this compound.

The synthesis of these coumarin derivatives has been explored under various reaction conditions, with different catalysts and solvents being employed to optimize the yield and efficiency of the reaction. A range of catalysts, including piperidine, triphenylphosphine (B44618) (PPh3), 1,4-diazabicyclo[2.2.2]octane (DABCO), and 4-dimethylaminopyridine (B28879) (DMAP), have been investigated. Solvents such as ethanol (B145695), dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene (B28343) have also been studied to determine the optimal reaction medium.

| Catalyst | Solvent |

| Piperidine | Toluene |

| Triphenylphosphine (PPh3) | Dichloromethane (DCM) |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Ethanol |

| 4-Dimethylaminopyridine (DMAP) | Dimethylformamide (DMF) |

| This table showcases a selection of catalysts and solvents that can be employed in the synthesis of coumarin derivatives from this compound and salicylaldehydes. |

Formation of Triazole Derivatives

While direct synthesis of triazole derivatives from this compound is not extensively documented, its structural features suggest its potential as a precursor. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Their synthesis often involves the reaction of a 1,3-dicarbonyl compound with a source of three nitrogen atoms, such as an azide.

Given that this compound is a β-ketoester, it could theoretically react with azide-containing reagents to form a triazole ring. The trichloromethyl group could potentially influence the reaction pathway or be a site for further modification of the resulting triazole derivative.

Preparation of Chromenopyrazolones

The synthesis of chromenopyrazolones, which are fused heterocyclic systems containing both a chromone (B188151) and a pyrazole (B372694) ring, can be envisaged using this compound. The initial step would likely involve the synthesis of a coumarin derivative as described in section 4.1.1. The resulting methyl 2-oxo-2H-chromene-3-carboxylate could then be reacted with hydrazine (B178648) or its derivatives. This reaction would lead to the formation of a pyrazolone (B3327878) ring fused to the coumarin backbone, yielding a chromenopyrazolone. The specific reaction conditions would determine the final structure and substitution pattern of the heterocyclic product.

Synthesis of Substituted Dihydropyrans

Substituted dihydropyrans are another class of heterocyclic compounds that can potentially be synthesized using β-ketoesters like this compound. The synthesis of dihydropyrans often proceeds through hetero-Diels-Alder reactions or other cyclization strategies involving unsaturated carbonyl compounds. While specific examples utilizing this compound are not prominent in the literature, its reactive keto and ester functionalities make it a plausible candidate for participating in reactions that form the dihydropyran ring system.

Intermediate in Medicinal Chemistry Research

The heterocyclic scaffolds derived from this compound, particularly coumarins, are of significant interest in medicinal chemistry due to their wide range of biological activities.

Derivatization for Pharmaceutical Scaffold Generation

The coumarin nucleus, accessible from this compound, is a privileged scaffold in drug discovery. The methyl 2-oxo-2H-chromene-3-carboxylate synthesized from this precursor can undergo various derivatization reactions to generate a library of compounds for biological screening.

For instance, the ester group at the 3-position of the coumarin ring can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form a diverse set of amides and esters. These modifications can significantly alter the physicochemical properties and biological activities of the parent coumarin, leading to the discovery of new therapeutic agents.

| Starting Material | Reagent | Product Class |

| Methyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine | 2-Oxo-2H-chromene-3-carbohydrazide |

| 2-Oxo-2H-chromene-3-carboxylic acid | Amines/DCC | 3-Carboxamide coumarin derivatives |

| 2-Oxo-2H-chromene-3-carboxylic acid | Alcohols/Acid catalyst | 3-Ester coumarin derivatives |

| This table illustrates potential derivatization pathways starting from the coumarin scaffold synthesized using this compound. |

Synthesis of Chiral Intermediates for Drug Precursors

The synthesis of single-enantiomer drug intermediates is of critical importance in the pharmaceutical industry to ensure the safety and efficacy of new therapeutic agents. Polychlorinated β-keto esters, such as this compound, represent versatile scaffolds for the construction of complex chiral molecules. The presence of chlorine atoms at the α- and γ-positions provides multiple reactive sites for asymmetric transformations.

Modern synthetic methods focus on the enantioselective chlorination of β-keto esters to create chiral tertiary chlorides, which are valuable intermediates. acs.org Research has demonstrated that chiral Lewis acid catalysts can facilitate the highly enantioselective chlorination of β-oxo esters, yielding α-chlorinated products with high enantiopurity (up to 98% ee). acs.org These chiral chlorinated intermediates can subsequently undergo nucleophilic substitution reactions (SN2) to introduce a variety of functional groups, such as amino, alkylthio, and fluoro groups, without losing their enantiomeric purity. acs.org

Another significant approach involves phase-transfer catalysis using Cinchona alkaloid derivatives. These organocatalysts enable the highly enantioselective α-chlorination of cyclic β-keto esters like indanone and tetralone carboxylates, achieving excellent yields (up to 99%) and high enantiomeric excess (up to 97% ee). nih.gov The ability to obtain both enantiomers of the chlorinated product by selecting the appropriate Cinchona alkaloid further enhances the versatility of this method. nih.gov

While specific examples detailing the use of this compound in these exact transformations are not extensively documented in peer-reviewed literature, its structure is emblematic of the class of polychlorinated β-keto esters utilized for these purposes. The dichlorinated α-carbon is a key feature that, in principle, allows for the stereoselective introduction of new functionalities, leading to the construction of quaternary stereogenic centers—a common structural motif in modern pharmaceuticals. acs.orgjku.at

Building Block in Agrochemical Research

Halogenated compounds are a cornerstone of modern agrochemical research due to their profound impact on the biological activity, stability, and bioavailability of active ingredients. This compound serves as a potential precursor for various agrochemical intermediates, particularly those requiring chlorinated or fluorinated scaffolds.

Chlorinated building blocks are fundamental to the synthesis of numerous pesticides and herbicides. The reactivity of the carbon-chlorine bonds in a molecule like this compound allows for its incorporation into more complex molecular frameworks through various coupling and substitution reactions. Although specific industrial syntheses of commercial agrochemicals starting directly from this trichlorinated ester are not widely published, related chlorinated ketoesters such as Methyl 2-chloroacetoacetate are known to be useful reagents in organic synthesis, for example, in the creation of triazole derivatives which are a common feature in fungicides. The principles of using such chlorinated building blocks are well-established in the synthesis of bioactive molecules for agriculture.

The introduction of fluorine into organic molecules is a key strategy in agrochemical development, often leading to enhanced efficacy and metabolic stability. nih.gov A significant challenge in this field is the stereoselective construction of fluorinated chiral carbon centers. One advanced strategy involves using chlorinated precursors to synthesize α,α-chlorofluoro carbonyl compounds, which can then be converted into a variety of optically active molecules containing a fluorinated quaternary carbon center. nih.gov

This methodology highlights the potential application of a dichlorinated α-carbon, as present in this compound, as a starting point for creating fluorinated analogues. The process can involve an initial enantioselective chlorination followed by a nucleophilic fluorination, or vice-versa. For instance, research has shown the successful synthesis of α,α-chlorofluoro ketones from α-fluoro ketones by in situ silyl (B83357) enolate formation followed by treatment with an electrophilic chlorine source like N-chlorosuccinimide (NCS). nih.gov The resulting α,α-chlorofluoro compounds are valuable intermediates capable of undergoing stereospecific SN2 reactions to introduce other functionalities. nih.gov

| Precursor Type | Reagents | Product Type | Application | Reference |

| α-Fluoro Ketone | 1. Silylating Agent (e.g., TBDMS-Tf) 2. N-chlorosuccinimide (NCS) | α,α-Chlorofluoro Ketone | Intermediate for fluorinated quaternary carbon centers | nih.gov |

| β-Keto Ester | Chiral Lewis Acid (e.g., Cu(OTf)₂ + Spirooxazoline ligand), NCS | Chiral α-Chloro-β-keto ester | Intermediate for chiral α-amino, α-alkylthio, and α-fluoro esters | acs.org |

| β-Keto Ester | Cinchona Alkaloid Catalyst, KF, NCS | Chiral α-Chloro-β-keto ester | Intermediate for chiral drug precursors | nih.gov |

This synthetic strategy underscores the value of polychlorinated esters as versatile platforms for accessing high-value, complex fluorinated molecules sought after in agrochemical research.

Contributions to Tropane (B1204802) Alkaloid Biosynthesis Intermediates

Tropane alkaloids are a class of plant-derived natural products known for their significant pharmacological properties. nih.govmdpi.com The biosynthesis of their characteristic 8-azabicyclo[3.2.1]octane core has been a subject of extensive research. The key intermediate in the formation of tropinone, the precursor to many tropane alkaloids, is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. mdpi.comd-nb.info

In planta, this intermediate is formed through a pathway involving the N-methyl-Δ¹-pyrrolinium cation and condensation with malonyl-CoA, catalyzed by a type III polyketide synthase (PYKS). d-nb.info Chemical syntheses aiming to produce these intermediates for further study often mimic or diverge from this natural pathway. For example, Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, the methyl ester of the key intermediate, has been synthesized from L-proline via a multi-step sequence involving protection, reduction, oxidation, and condensation steps. researchgate.net Another concise method produces this intermediate from the N-methylpyrrolinium cation, which is generated from commercially available 4,4-diethoxybutylamine. researchgate.netresearchgate.net

A review of the scientific literature on both the biosynthesis and the chemical synthesis of tropane alkaloid intermediates does not indicate that this compound is a known precursor or building block in these pathways. mdpi.comd-nb.inforesearchgate.netresearchgate.netnih.gov The established synthetic routes rely on precursors that more closely resemble the final pyrrolidine (B122466) structure, such as proline or the N-methylpyrrolinium cation itself. researchgate.netresearchgate.netnih.gov

Stereochemical Investigations and Enantioselective Transformations

Enzymatic Reduction Methodologies

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a powerful and environmentally benign approach for the asymmetric reduction of ketones. nih.govacgpubs.org These methods are prized for their high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Whole-cell biocatalysts, particularly from various yeast strains, are widely used for the asymmetric reduction of prochiral ketones. rsc.orgnih.gov Baker's yeast (Saccharomyces cerevisiae) has been historically significant, but screening of diverse wild-type yeast strains has identified others with superior efficacy and selectivity. nih.govnih.gov

For instance, in the bioreduction of N-(3-oxobutyl)heterocycles, Candida parapsilosis was found to be a highly efficient biocatalyst, yielding enantiopure (S)-alcohols with excellent conversions (83–99%) and high enantiomeric excess (ee > 99%). nih.gov Other strains like Pichia carsonii and Lodderomyces elongisporus also demonstrated promising ketoreductase activities. nih.gov These yeast-mediated reductions typically follow Prelog's rule, where the hydride from the cofactor (like NADPH) is delivered to the Re face of the carbonyl group, resulting in the formation of (S)-alcohols. nih.gov The efficiency of these bioreductions can be influenced by the reaction medium, with studies exploring various solvents to improve substrate solubility and product isolation. acgpubs.org

| Yeast Strain | Substrate Type | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Source |

|---|---|---|---|---|---|

| Candida parapsilosis | N-(3-oxobutyl)heterocycles | (S) | 83–99 | >99 | nih.gov |

| Cylindrocarpon sclerotigenum | Ethyl 4-chloro-3-oxobutanoate | (S) | High | >99 | nih.gov |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 4-chloro-3-oxobutanoate | (S) or (R) | Variable | 90–98 | researchgate.netresearchgate.net |

| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate | (S) | Variable | High | researchgate.net |

While whole-cell systems are convenient, they contain numerous reductases with differing and sometimes opposing stereoselectivities, which can lead to mixtures of stereoisomeric products. rsc.orgnih.gov To overcome this, specific reductases (also known as ketoreductases, KREDs, or alcohol dehydrogenases, ADHs) are isolated or overexpressed in host organisms like E. coli. nih.govnih.gov This approach allows for predictable and often superior stereochemical control.

A notable example is the reduction of ethyl 4-chloro-3-oxobutanoate. An NADPH-dependent aldehyde reductase from the microbe Sporobolomyces salmonicolor was used to catalyze this reduction, producing ethyl (R)-4-chloro-3-hydroxybutanoate with a 95.4% molar yield and 86% ee on a large scale. nih.gov Similarly, a novel β-keto ester reductase from Penicillium citrinum was expressed in E. coli and used to produce methyl (S)-4-bromo-3-hydroxybutyrate with a high stereospecificity of 97.9% ee. nih.gov

Genetic engineering has also been employed to enhance the performance of baker's yeast by creating strains that overexpress a specific reductase or lack competing enzymes, thereby improving the stereoselectivity of β-keto ester reductions. nih.gov The screening of multiple known and putative reductases from baker's yeast has made it possible to selectively produce different diastereomers of α-chloro-β-hydroxy esters with high optical purity. nih.gov

| Enzyme/Microbial System | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee %) | Source |

|---|---|---|---|---|---|

| Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.4% Molar Yield | 86 | nih.gov |

| β-Keto ester Reductase (Penicillium citrinum) | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate | High Productivity | 97.9 | nih.gov |

| Carbonyl Reductase (Candida parapsilosis) | Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate | Corresponding (3S)-hydroxy ester | Excellent | Excellent | researchgate.net |

| Fungi (Cylindrocarpon sclerotigenum) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | High Yield | >99 | nih.gov |

Chiral Derivatization and Absolute Configuration Determination

Following an enantioselective reaction, it is essential to determine the absolute configuration (the precise three-dimensional arrangement of atoms) of the chiral product. Several powerful analytical methods are available for this purpose. purechemistry.org

X-ray crystallography is a definitive method that provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be grown. purechemistry.orgthieme-connect.de This technique was used to determine the S-configuration of an α-chloro-β-keto ester that was synthesized via asymmetric chlorination. acs.org Another common approach is Mosher's ester analysis, where the chiral alcohol product is derivatized by reacting it with a chiral reagent like (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters can then be analyzed by NMR spectroscopy (e.g., ¹⁹F NMR for fluorinated compounds), and the differences in their spectra allow for the assignment of the absolute configuration. alaska.edu Vibrational optical activity (VOA), which includes techniques like vibrational circular dichroism (VCD), also serves as a powerful tool for determining absolute configuration in solution, complementing X-ray methods by comparing experimental spectra to those calculated using density functional theory (DFT). nih.gov

Control of Stereochemistry in Reactions Involving Halogenated β-Ketoesters

Control over stereochemistry can be exerted not only during the reduction of the ketone but also during the introduction of the halogen atom itself. Asymmetric halogenation of β-ketoesters provides a direct route to chiral α-halo-β-ketoesters, which are versatile intermediates.

Catalytic asymmetric chlorination of β-ketoesters has been successfully achieved using various catalyst systems. Chiral bisoxazolinecopper(II) complexes have been shown to catalyze the chlorination of both cyclic and acyclic β-ketoesters, yielding the desired α-chloro products with high yields (88-99%) and good enantioselectivities (up to 77% ee). nih.gov The stereochemical outcome is dictated by the coordination of the β-ketoester to the chiral copper catalyst. nih.gov

Organocatalysis offers an alternative, metal-free approach. Hybrid amide-based Cinchona alkaloids have been employed as highly efficient phase-transfer catalysts for the enantioselective α-chlorination of β-ketoesters. nih.govacs.org These reactions proceed with excellent yields (up to 99%) and very high asymmetric induction (up to 97% ee) using N-chlorosuccinimide (NCS) as the chlorine source. nih.govacs.org Simple Cinchona alkaloids have also been used in combination with hypervalent iodine-based chlorinating agents. researchgate.net

The stereocenter created in these α-chlorination reactions can be transferred with high fidelity. For example, the resulting tertiary chlorides can undergo nucleophilic substitution via an SN2 mechanism. This process occurs with a complete inversion of stereochemistry (Walden inversion), allowing for the flexible construction of other chiral molecules with a quaternary stereogenic center. acs.org

| Catalyst System | Chlorine Source | Yield (%) | Enantiomeric Excess (ee %) | Source |

|---|---|---|---|---|

| Chiral Bisoxazoline-Cu(II) Complexes | NCS, etc. | 88–99 | up to 77 | nih.gov |

| Hybrid Amide-Based Cinchona Alkaloids | N-chlorosuccinimide (NCS) | up to >99 | up to 97 | nih.govacs.org |

| Spirooxazoline-Cu(II) Complex | N-chlorosuccinimide (NCS) | High | up to 98 | acs.org |

| Cinchona Alkaloids | Hypervalent Iodine Reagent | Good | Good | researchgate.net |

Computational and Theoretical Studies

Mechanistic Insights from Computational Modeling of Reactions

No published studies containing mechanistic insights from computational modeling specifically for the reactions of Methyl 2,2,4-trichloro-3-oxobutyrate were found. Such studies would typically involve the use of computational methods to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This would include the characterization of transition states and any intermediates, providing a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Reactivity and Selectivity in Novel Transformations

There is no available research that uses computational models to predict the reactivity and selectivity of this compound in novel transformations. Predictive studies often utilize calculated molecular properties, such as frontier molecular orbital energies (HOMO-LUMO gap), atomic charges, and electrostatic potentials, to forecast how a molecule will behave in different chemical environments and to predict the outcomes of unknown reactions, including regioselectivity and stereoselectivity.

Structure-Reactivity Relationship Analysis

A detailed structure-reactivity relationship analysis for this compound based on computational studies is not available. This type of analysis would correlate specific structural features of the molecule, as determined through computational geometry optimization, with its observed or predicted chemical reactivity. Key parameters would include bond lengths, bond angles, and dihedral angles, and how these are influenced by the presence and position of the chloro substituents and the methyl ester group.

Analytical Characterization Techniques for Methyl 2,2,4 Trichloro 3 Oxobutyrate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of methyl 2,2,4-trichloro-3-oxobutyrate. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features, including functional groups and the connectivity of atoms, can be identified.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural components.

Based on the structure, the following IR absorption bands are anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Carbonyl (Ester) | ~1750-1735 | The C=O stretching vibration of the methyl ester group. |

| Carbonyl (Ketone) | ~1725-1705 | The C=O stretching vibration of the ketone group. The presence of an adjacent chlorine atom may shift this band. |

| C-O Stretch (Ester) | ~1300-1000 | Stretching vibrations of the ester C-O bonds. |

| C-Cl Stretch | ~800-600 | Stretching vibrations corresponding to the carbon-chlorine bonds. The multiple chlorine atoms may result in a complex pattern in this region. |

Note: The above table is predictive, based on typical functional group absorption regions. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H-NMR Spectroscopy:

The proton NMR spectrum of this compound is predicted to show two distinct signals, corresponding to the two types of protons in the molecule.

| Predicted ¹H-NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~3.8 | Singlet |

| ~4.7 | Singlet |

Note: These are estimated chemical shifts. The actual values can be influenced by the solvent and the electronic effects of the nearby chloro and carbonyl groups.

¹³C-NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected.

| Predicted ¹³C-NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~53 | O-CH₃ (Methyl ester carbon) |

| ~45 | -CH₂Cl (Methylene carbon) |

| ~90 | -CCl₂- (Dichlorinated quaternary carbon) |

| ~165 | C=O (Ester carbonyl carbon) |

| ~185 | C=O (Ketone carbonyl carbon) |

Note: These are estimated chemical shifts based on the analysis of related structures. The significant electronegativity of the chlorine atoms will have a pronounced effect on the chemical shifts of the adjacent carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₅Cl₃O₃), the molecular weight is approximately 219.45 g/mol . sielc.com

In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the [M]⁺ peak will appear as a cluster of peaks (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with predictable relative intensities.

Common fragmentation pathways would likely involve the loss of:

• OCH₃ (methoxy group)

• Cl (chlorine radical)

• CO (carbon monoxide)

• CH₂Cl (chloromethyl radical)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. A reverse-phase (RP) HPLC method is typically employed. sielc.com

A common setup for the HPLC analysis of this compound is as follows:

| HPLC Parameters | |

| Column | Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid. sielc.com For applications compatible with mass spectrometry (LC-MS), formic acid is used instead of phosphoric acid. sielc.com |

| Detection | UV detection is suitable due to the presence of the carbonyl groups. |

This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to traditional HPLC. The methodology for UPLC analysis of this compound is similar to HPLC but utilizes columns with smaller particle sizes (e.g., sub-2 µm).

The use of smaller 3 µm particle columns is available for faster UPLC applications, building upon the established HPLC method. sielc.com The mobile phase composition would be similar to that used in HPLC, consisting of acetonitrile and water with an appropriate acid modifier. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical tool for monitoring the progress of chemical reactions in real-time. sielc.com Its application is fundamental in the synthesis of "this compound" to track the consumption of starting materials and the formation of the product. By comparing the migration of the reaction mixture against reference spots of the reactants and the purified product, chemists can qualitatively assess the reaction's status. google.com

The principle of TLC separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel on a plate) and the mobile phase (an eluting solvent or solvent mixture). sielc.com The polarity of the compounds dictates their affinity for the stationary phase; more polar compounds interact more strongly and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

In the context of reactions involving chlorinated ketones and butyrates, a typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents is determined empirically to achieve a clear separation between the spots of the starting materials and the desired product. For many organic compounds, a target Rf value between 0.2 and 0.8 for the product is considered ideal for effective separation and visualization. lgcstandards.com

Visualization Techniques:

Since "this compound" is not inherently colored, various visualization techniques are employed after eluting the TLC plate:

UV Light: If the compound or its impurities contain a UV-active chromophore, they can be visualized under a UV lamp (typically at 254 nm), appearing as dark spots on a fluorescent background.

Staining Reagents: For compounds that are not UV-active, chemical stains are necessary. Common general-purpose stains include:

Potassium Permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

Phosphomolybdic Acid (PMA) stain: This is a versatile stain that visualizes a wide range of organic compounds as blue-green spots upon heating. lgcstandards.com

2,4-Dinitrophenylhydrazine (2,4-DNPH) stain: This reagent is specific for aldehydes and ketones, forming colored hydrazone derivatives, which are visible on the TLC plate. google.com

While specific Rf values for "this compound" are not widely reported in the literature, the following table provides a hypothetical example of how TLC data might be presented for monitoring a reaction leading to its formation.

| Compound | Starting Material A | Starting Material B | Reaction Mixture | Purified Product |

| Rf Value | 0.80 | 0.15 | 0.80, 0.45, 0.15 | 0.45 |

| Comments | Non-polar reactant | Polar reactant | Shows presence of reactants and product | Single spot indicates pure product |

This table is a representative example and does not reflect actual experimental data.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For "this compound," obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its structure. The resulting crystallographic data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds.

As of the latest literature surveys, a specific crystal structure for "this compound" has not been reported. However, the crystallographic analysis of related oxobutanoate derivatives provides insight into the expected structural features. For instance, studies on other functionalized butyrates reveal the planarity of the keto-ester moiety and the specific conformations adopted by the substituent groups.

The following table presents representative crystallographic data for a related class of compounds, substituted butanoates, to illustrate the type of information obtained from an X-ray crystallographic study.

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 920.5 |

| Z (molecules/unit cell) | 4 |

This table contains example data for illustrative purposes and does not represent the crystal structure of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and other elements (in this case, chlorine and oxygen) are compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and identity of a synthesized compound.

The molecular formula for "this compound" is C₅H₅Cl₃O₃. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound (C₅H₅Cl₃O₃)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 27.37 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.30 |

| Chlorine (Cl) | 35.453 | 3 | 106.359 | 48.46 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 21.87 |

| Total | 219.451 | 100.00 |

Future Perspectives in Methyl 2,2,4 Trichloro 3 Oxobutyrate Research

Exploration of Novel Synthetic Applications

The inherent reactivity of methyl 2,2,4-trichloro-3-oxobutyrate makes it a prime candidate for the synthesis of a wide array of organic compounds, particularly heterocyclic systems which are cornerstones in medicinal and materials chemistry.

Future research is anticipated to focus on its use in multicomponent reactions, where the sequential and controlled reaction of its different functional groups could lead to the rapid assembly of complex molecular architectures. For instance, the ketone and ester functionalities can be expected to react with binucleophiles, such as hydrazine (B178648) derivatives, ureas, and thioureas, to construct five- and six-membered heterocyclic rings. The presence of the chlorine atoms adds another layer of synthetic utility, potentially enabling subsequent intramolecular cyclizations or serving as handles for cross-coupling reactions to introduce further molecular diversity.

A key area of exploration will likely be its application in the synthesis of novel substituted furans, pyrazoles, pyrimidines, and pyridones. The trichlorinated methyl group could also be a precursor to other functionalities through haloform-type reactions or other transformations, further expanding its synthetic utility.

Development of Greener Synthetic Pathways

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly seek to develop more environmentally benign methods for the synthesis and application of this compound.

One major focus will be the use of eco-friendly solvents, moving away from traditional chlorinated or volatile organic solvents towards water, supercritical fluids like carbon dioxide, or biodegradable ionic liquids. ontosight.ai Catalysis will also play a central role, with an emphasis on developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes the exploration of biocatalysis, using enzymes or whole-cell systems to perform reactions under mild conditions with high selectivity.

Furthermore, the principles of atom economy will be a driving force, designing reactions that incorporate the maximum number of atoms from the starting materials into the final product. This could involve the development of one-pot or tandem reaction sequences that avoid the isolation and purification of intermediates, thereby reducing solvent usage and waste generation.

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research is expected to employ a combination of experimental and computational techniques to elucidate these mechanisms.

Advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, will be invaluable for monitoring reaction progress and identifying transient intermediates. Kinetic studies will help to determine reaction rates and the influence of various parameters, such as catalyst loading, temperature, and substrate concentration.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be instrumental in mapping out reaction pathways, calculating activation energies, and predicting the stability of intermediates and transition states. Such studies can provide deep insights into the role of the chlorine atoms in influencing the reactivity of the keto and ester groups and can help to rationalize and predict the stereochemical outcomes of reactions.

Design and Synthesis of Functionalized Derivatives with Tailored Reactivity

The strategic modification of the this compound scaffold can lead to the creation of a library of functionalized derivatives with fine-tuned reactivity and properties.

Future work will likely involve the selective replacement of the chlorine atoms with other functional groups. For example, nucleophilic substitution of the allylic chlorine at the C-4 position could introduce a variety of substituents. The dichlorinated carbon at the C-2 position presents a more challenging yet potentially rewarding target for functionalization.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 2,2,4-trichloro-3-oxobutyrate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves chlorination of a β-ketoester precursor. For example, stepwise chlorination using reagents like trichlorotriazine (as in , which describes analogous triazine-based chlorination) can introduce chlorine atoms at specific positions. Optimization includes controlling stoichiometry (e.g., 1.00 equiv. of chlorinating agent), temperature (0–5°C for exothermic reactions), and reaction time. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the target compound. Monitoring by TLC and intermediate characterization via -NMR are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify chlorine-induced deshielding patterns, particularly at the 2,2,4-trichloro positions. -NMR typically shows a singlet for the methyl ester group (~3.8 ppm) and absence of protons at chlorinated carbons .

- IR Spectroscopy : Strong C=O stretching (~1740 cm) and C-Cl stretches (~750 cm) confirm functional groups.

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, while GC-MS with electron ionization confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to potential toxicity and volatility. Store in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis. Monitor decomposition via periodic HPLC analysis; degradation products (e.g., dichloro derivatives) may form under humid conditions .

Advanced Research Questions

Q. How can the reaction mechanism of chlorination in this compound synthesis be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., -labeled precursors) to track chlorine incorporation. Computational methods (DFT calculations) model transition states and intermediate stability. Kinetic studies (varying reagent concentrations, temperature) identify rate-determining steps. For example, ’s triazine-mediated chlorination suggests a nucleophilic substitution pathway, supported by intermediate trapping experiments .

Q. What experimental strategies resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or impurities. Strategies include:

- Variable Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying splitting patterns.

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously.

- X-ray Crystallography : Resolves absolute configuration and confirms substituent positions, as demonstrated for structurally similar esters in .

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS every 24 hours. Hydrolysis follows pseudo-first-order kinetics; acidic conditions (pH < 4) typically accelerate ester cleavage, yielding trichloro-3-oxobutyric acid. Arrhenius plots (ln k vs. 1/T) determine activation energy, guiding storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.